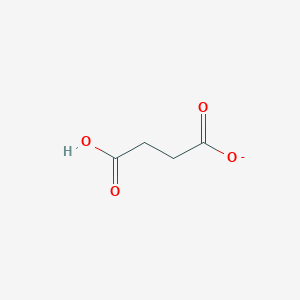

Hydrogen succinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5O4- |

|---|---|

Molecular Weight |

117.08 g/mol |

IUPAC Name |

4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/p-1 |

InChI Key |

KDYFGRWQOYBRFD-UHFFFAOYSA-M |

SMILES |

C(CC(=O)[O-])C(=O)O |

Canonical SMILES |

C(CC(=O)[O-])C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of (4-hydroxybutyl) hydrogen succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-hydroxybutyl) hydrogen succinate, also known as butanedioic acid, mono(4-hydroxybutyl) ester, is a bifunctional organic molecule of significant interest in materials science and potentially in drug delivery systems.[1] Industrially, it serves as a crucial intermediate in the synthesis of the biodegradable and bio-based polyester, poly(butylene succinate) (PBS).[2][3] Its structure, containing both a terminal carboxylic acid and a hydroxyl group, imparts unique properties that are critical for polymerization and potential derivatization. This technical guide provides a comprehensive overview of the core physicochemical properties of (4-hydroxybutyl) this compound, detailed experimental protocols for their determination, and a visualization of its role in the synthesis of PBS.

Physicochemical Properties

The physicochemical properties of (4-hydroxybutyl) this compound are fundamental to its handling, purification, analysis, and application.[4] The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-hydroxybutoxy)-4-oxobutanoic acid | [5] |

| CAS Number | 56149-52-1 | [6] |

| Molecular Formula | C₈H₁₄O₅ | [5][6] |

| Molecular Weight | 190.19 g/mol | [5][6] |

| Melting Point | 104.21 °C | [6] |

| Boiling Point | 373.6 °C at 760 mmHg | [2] |

| Flash Point | 150.6 °C | [2] |

| Density | 1.217 g/cm³ | [2] |

| pKa (Predicted) | 4.43 ± 0.17 | [2][7] |

| LogP | -0.4 | [5] |

| Hydrogen Bond Donor Count | 2 | [2][5] |

| Hydrogen Bond Acceptor Count | 5 | [2][5] |

| Rotatable Bond Count | 8 | [2][5] |

| Exact Mass | 190.08412354 Da | [2][5] |

| Polar Surface Area | 83.83 Ų |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of (4-hydroxybutyl) this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of dry (4-hydroxybutyl) this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently on a hard surface to pack the solid into the sealed end. This is repeated until a column of 2-3 mm of tightly packed sample is obtained.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.

-

Heating: The apparatus is turned on, and the heating rate is adjusted. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

-

Determination of Melting Range: A fresh sample is prepared, and the apparatus is heated to a temperature approximately 10-15 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[4][6]

Boiling Point Determination (Thiele Tube Method)

This protocol outlines the micro-scale determination of the boiling point using a Thiele tube.

Apparatus:

-

Thiele tube

-

Mineral oil or silicone oil

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Rubber band or wire to attach the test tube to the thermometer

-

Bunsen burner or micro-burner

Procedure:

-

Sample Preparation: Approximately 0.5 mL of (4-hydroxybutyl) this compound is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end down into the liquid in the test tube.

-

Apparatus Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The thermometer assembly is then clamped so that it is suspended in the Thiele tube, with the oil level above the side arm.

-

Heating: The side arm of the Thiele tube is gently heated with a small flame. This creates a convection current that ensures uniform heating of the oil bath.

-

Observation: As the temperature rises, dissolved air will first escape from the capillary tube. When the boiling point of the liquid is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Boiling Point Reading: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8]

Solubility Determination

This protocol describes a qualitative method for determining the solubility of (4-hydroxybutyl) this compound in various solvents.

Apparatus:

-

Small test tubes

-

Graduated cylinder or pipettes

-

Spatula

-

Vortex mixer (optional)

-

Solvents: water, diethyl ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq)

Procedure:

-

Water Solubility: Approximately 0.1 g of the solid compound is placed in a test tube, and 3 mL of water is added in portions with vigorous shaking after each addition. The compound is classified as soluble or insoluble.[5]

-

Ether Solubility: If the compound is soluble in water, the test is repeated with a fresh sample and diethyl ether as the solvent.[5]

-

Aqueous Acid/Base Solubility: If the compound is insoluble in water, its solubility is tested in 5% NaOH solution and 5% NaHCO₃ solution. If a water-insoluble compound dissolves in a basic solution, it indicates the presence of an acidic functional group.[9]

-

If the compound is insoluble in the basic solutions, its solubility in 5% HCl is tested to check for basic functional groups.[5]

pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) by potentiometric titration.

Apparatus:

-

pH meter with a glass electrode (calibrated)

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water

Procedure:

-

Sample Preparation: A known mass of (4-hydroxybutyl) this compound is dissolved in a known volume of deionized water in a beaker.

-

Titration Setup: The beaker is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.

-

Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Collection: The titration is continued past the equivalence point, which is characterized by a sharp change in pH.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[1]

LogP Determination (Shake-Flask Method)

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (LogP).

Apparatus:

-

Separatory funnel

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC for concentration measurement

-

Vortex mixer or shaker

Procedure:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Sample Preparation: A known amount of (4-hydroxybutyl) this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A known volume of the solution is placed in a separatory funnel with a known volume of the other phase. The funnel is stoppered and shaken vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]

Synthesis Pathway Visualization

(4-hydroxybutyl) this compound is a key intermediate in the two-step synthesis of poly(butylene succinate) (PBS). The first step is the esterification of succinic acid and 1,4-butanediol to form the monoester. The second step is the polycondensation of this intermediate to form the polymer.

Caption: Synthesis pathway of Poly(butylene succinate) (PBS).

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of (4-hydroxybutyl) this compound, along with comprehensive experimental protocols for their determination. The visualization of its role as a key intermediate in the synthesis of PBS highlights its importance in polymer chemistry. This information serves as a valuable resource for researchers and professionals working with this versatile compound.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. acdlabs.com [acdlabs.com]

Synthesis and characterization of succinic acid monoesters for polymer production.

An In-depth Technical Guide to the Synthesis and Characterization of Succinic Acid Monoesters for Polymer Production

Introduction

Succinic acid, a dicarboxylic acid, is a key bio-based platform chemical with significant potential for producing a variety of biodegradable polymers, including polyesters, polyamides, and poly(ester-amide)s.[1][2][3][4] Its derivatives, particularly monoesters, serve as crucial intermediates in the synthesis of these polymers, which are gaining attention as sustainable alternatives to petroleum-based plastics.[5] The versatility of succinic acid allows for the creation of polymers with a wide range of properties, suitable for applications in packaging, textiles, automotive parts, and biomedical devices.[2][6] This guide provides a comprehensive overview of the synthesis of succinic acid monoesters and their subsequent polymerization and characterization, aimed at researchers and scientists in polymer chemistry and materials science.

Synthesis of Succinic Acid Monoesters

The primary route for synthesizing succinic acid monoesters involves the ring-opening reaction of succinic anhydride with an alcohol. This method is efficient and avoids the co-production of water, which can complicate purification.[7]

General Reaction Pathway

The fundamental reaction is the nucleophilic acyl substitution where the alcohol attacks one of the carbonyl carbons of the succinic anhydride ring, leading to the formation of a monoester.

Experimental Protocols

Protocol 2.2.1: Catalytic Synthesis using a Heterogeneous Acid Catalyst

This protocol describes the synthesis of monoethyl succinate using Amberlyst 15®, a solid acid catalyst.[7]

-

Reactant Preparation : A mixture of succinic anhydride and ethanol, in a 1:3 molar ratio, is prepared.

-

Reaction Setup : The mixture is placed in a stirred glass reactor equipped with a reflux condenser. Amberlyst 15® is added as the catalyst.

-

Reaction Conditions : The reaction mixture is heated to total reflux and maintained for 3 hours with continuous stirring.

-

Catalyst Removal : After the reaction is complete, the solid Amberlyst 15® catalyst is removed by filtration.

-

Purification : The excess ethanol is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude monoethyl succinate is then purified, for example, by vacuum distillation, to yield the final product.

Protocol 2.2.2: Catalytic Synthesis using a Homogeneous Acid Catalyst

This protocol details the synthesis of various aryl monoesters of succinic acid using p-toluenesulphonic acid (p-TSA) as a catalyst.[8]

-

Reactant Preparation : Succinic anhydride, an aryl alcohol, and a catalytic amount of p-toluenesulphonic acid are added to a reaction flask. Toluene is used as the solvent.

-

Reaction Setup : The flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Conditions : The mixture is refluxed with stirring for a specified period (e.g., 4-6 hours), and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up : Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification : The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The final monoester product is purified using column chromatography.[8]

Polymerization of Succinic Acid Derivatives

High-molecular-weight polyesters are typically synthesized through a two-step polycondensation process: esterification followed by polycondensation under vacuum.[1][9] While diesters are more commonly cited for direct polymerization, monoesters represent a key intermediate stage, particularly when starting from succinic acid itself. The process involves the reaction of the monoester's remaining carboxylic acid group with a diol.

Experimental Workflow: Two-Step Melt Polycondensation

The following workflow outlines the synthesis of polyesters, such as poly(butylene succinate) (PBS), from succinic acid and a diol (e.g., 1,4-butanediol). The formation of the monoester is the initial step in this process.

References

- 1. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Succinic acid: Synthesis of biobased polymers from renewable resources [publica.fraunhofer.de]

- 5. Biosynthesis of succinic acid - Will & Co BV [will-co.eu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

The Role of Hydrogen Succinate as an Intermediate in Biodegradable Polymer Synthesis: A Technical Guide

Introduction

Hydrogen succinates, particularly mono-esters of succinic acid, serve as pivotal intermediates in the synthesis of biodegradable aliphatic polyesters. While not typically used as primary starting monomers, their in-situ formation is a critical step in conventional polymerization routes. This guide focuses on the role of (4-hydroxybutyl) hydrogen succinate, the key intermediate in the synthesis of Poly(butylene succinate) (PBS), a highly promising biodegradable polymer known for its excellent mechanical properties, thermal stability, and processability.[1] PBS is synthesized from succinic acid and 1,4-butanediol, both of which can be derived from renewable, bio-based resources.[1][2] This document provides a detailed examination of the synthesis pathways involving this compound intermediates, experimental protocols, and characterization of the resulting polymers, tailored for researchers and professionals in polymer science and drug development.

Synthesis Pathways Involving this compound Intermediates

The synthesis of biodegradable polyesters like PBS can be achieved through several methods. The most common is a two-step melt polycondensation process where a this compound is formed as an intermediate. Alternative methods include enzymatic polymerization and ring-opening polymerization (ROP).

Two-Step Melt Polycondensation

The conventional synthesis of PBS is a two-step process involving an initial esterification followed by polycondensation.[1]

-

Esterification: In the first stage, one carboxylic acid group of succinic acid reacts with a hydroxyl group of 1,4-butanediol. This reaction forms the crucial intermediate, (4-hydroxybutyl) this compound, along with water as a byproduct.[1][3] This intermediate possesses both a terminal hydroxyl group and a terminal carboxylic acid group, making it the fundamental building block for the subsequent polymerization step.[1]

-

Polycondensation: The (4-hydroxybutyl) this compound oligomers then undergo polycondensation at high temperatures and under vacuum.[4][5] During this step, the terminal hydroxyl and carboxylic acid groups of the oligomers react to form ester linkages, extending the polymer chain and releasing water or diol. This process results in the formation of high molecular weight PBS.[1][3]

Enzymatic Polymerization

Enzymatic synthesis offers a "green" alternative to conventional methods by replacing potentially toxic metal catalysts with enzymes, such as lipase B from Candida antarctica (CALB), often immobilized as Novozym 435.[6][7][8] This method can proceed via two main routes:

-

Enzymatic Polycondensation: Dimethyl succinate (an activated form of succinic acid) and 1,4-butanediol undergo transesterification catalyzed by lipase to form PBS.[7] This process can be conducted in solution or in bulk (melt).[6]

-

Enzymatic Ring-Opening Polymerization (e-ROP): This two-step approach first involves the lipase-catalyzed cyclization of dimethyl succinate and a diol (like ethylene glycol) to form cyclic oligoesters.[9] These cyclic monomers then undergo e-ROP to produce high molecular weight polyesters under milder conditions than traditional polycondensation.[9]

Ring-Opening Copolymerization (ROCOP)

An alternative pathway for polyester synthesis is the ring-opening copolymerization of cyclic anhydrides (like succinic anhydride) and epoxides.[10][11] This method provides excellent control over the polymer's molecular weight and results in a narrow polydispersity.[10] Various metal-based catalysts or organocatalysts can be employed to facilitate the alternating copolymerization, yielding polyesters with diverse compositions and properties.[11][12][13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of succinate-based biodegradable polymers.

Protocol for Melt Polycondensation of Poly(hexamethylene succinate-co-ethylene succinate)

This protocol is adapted from the synthesis of copolyesters using a two-step esterification and polycondensation reaction.[4][5]

-

Esterification:

-

Charge a reaction vessel with succinic acid, 1,6-hexanediol (for HS units), and ethylene glycol (for ES units) according to the desired molar ratio (see Table 1).

-

Heat the mixture to 140°C under a nitrogen atmosphere.

-

Maintain the reaction for 2 hours with mechanical stirring.

-

-

Polycondensation:

-

Increase the temperature to 230°C.

-

Gradually reduce the pressure to below 3 mmHg to facilitate the removal of byproducts.

-

Continue the reaction for 4 hours.

-

-

Purification:

-

Dissolve the resulting product in chloroform (approx. 100 ml).

-

Precipitate the polymer by pouring the solution into a threefold volume of pre-chilled methanol.

-

Wash the precipitate repeatedly with alcohol until the supernatant is clear.

-

Collect the purified polymer and dry it at 37°C under vacuum until a constant weight is achieved.

-

Protocol for Enzymatic Ring-Opening Polymerization (e-ROP) of Poly(ethylene succinate)

This protocol is based on the lipase-catalyzed synthesis of PES from cyclic oligomers.[9]

-

Synthesis of Cyclic Oligo(ethylene succinate)s c(ES)n:

-

Charge a three-necked round-bottom flask with toluene (250 mL), dimethyl succinate (DMS, 4.97 mmol), ethylene glycol (EG, 4.97 mmol), and Candida antarctica Lipase B (CALB, 100% w/w of total monomer concentration).

-

Place 4 Å molecular sieves at the top of the flask to absorb the methanol byproduct.

-

Allow the mixture to react for 48 hours at 90°C under a nitrogen flow with stirring.

-

After the reaction, filter off the enzyme and evaporate the toluene to obtain the cyclic oligomers.

-

-

Enzymatic Ring-Opening Polymerization (e-ROP):

-

Mix the obtained cyclic oligomer fraction with fresh CALB in a reaction vessel.

-

Heat the mixture to 125°C and allow the reaction to proceed for 24 hours under a nitrogen atmosphere.

-

Dissolve the final product in chloroform, filter the enzyme, and precipitate the polymer in cold methanol for purification.

-

Quantitative Data and Characterization

The properties of succinate-based polymers are highly dependent on the synthesis conditions and monomer composition. Key characterization techniques include Nuclear Magnetic Resonance (¹H NMR) for composition analysis, Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) for thermal properties, and X-Ray Diffraction (XRD) for crystal structure.[4][14][15]

Table 1: Synthesis Parameters and Molecular Weights of Succinate Copolyesters

| Polymer ID | Monomer Feed Ratio (HS/ES) | Synthesis Method | Catalyst | Mw ( g/mol ) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| PHS | 100/0 | Melt Polycondensation | - | 59,500 | 33,100 | 1.80 | [4] |

| P(HS-co-ES13) | 87/13 | Melt Polycondensation | - | 61,000 | 33,500 | 1.82 | [4] |

| P(HS-co-ES51) | 49/51 | Melt Polycondensation | - | 68,100 | 35,500 | 1.92 | [4] |

| P(HS-co-ES76) | 24/76 | Melt Polycondensation | - | 64,800 | 34,500 | 1.88 | [4] |

| PES | 0/100 | Melt Polycondensation | - | 58,700 | 32,800 | 1.79 | [4] |

| PBS (Enzymatic) | N/A | Enzymatic Melt Polycondensation | CALB | ~23,400 | - | - | [6] |

| PBS (Conventional) | N/A | Melt Polycondensation | Ti(OBut)₄ | ~40,000 | - | - | [6] |

HS = Hexamethylene Succinate; ES = Ethylene Succinate; PDI = Polydispersity Index; Mw = Weight-Average Molecular Weight; Mn = Number-Average Molecular Weight.

Table 2: Thermal Properties of Succinate Copolyesters

| Polymer ID | Melting Temp (Tm) (°C) | Crystallization Temp (Tc) (°C) | Glass Transition Temp (Tg) (°C) | Crystallinity (Xc) (%) | Reference |

| PHS | 64.1 | 24.3 | -39.1 | 51.1 | [4] |

| P(HS-co-ES13) | 51.5 | 11.2 | -37.5 | 40.2 | [4] |

| P(HS-co-ES51) | 90.0 | 48.6 | -26.3 | 36.1 | [4] |

| P(HS-co-ES76) | 94.1 | 59.2 | -20.1 | 41.3 | [4] |

| PES | 102.5 | 65.1 | -13.5 | 46.5 | [4] |

| PBS | 115 | - | -60 (approx) | ~50 | [14][16] |

Conclusion

Understanding the formation and reactivity of this compound intermediates, such as (4-hydroxybutyl) this compound, is fundamental to controlling the synthesis of biodegradable polyesters like PBS.[1] This intermediate dictates the progression of polycondensation and ultimately influences the final molecular weight, thermal properties, and biodegradability of the polymer. By carefully controlling the reaction conditions during the initial esterification step, researchers can tailor the properties of the resulting polymer. Furthermore, alternative green chemistry approaches, including enzymatic polymerization and ring-opening copolymerization, provide powerful tools for synthesizing well-defined, metal-free biodegradable materials for advanced applications in drug delivery, tissue engineering, and sustainable packaging.[9][13]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Poly(Hexamethylene Succinate-Co-Ethylene Succinate) Copolymers With Different Physical Properties and Enzymatic Hydrolyzability by Regulating the Ratio of Monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis of Poly(Hexamethylene Succinate-Co-Ethylene Succinate) Copolymers With Different Physical Properties and Enzymatic Hydrolyzability by Regulating the Ratio of Monomer [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Catalysis Research | Enzymes in Poly(Butylene-Succinate) Industry: An Overview on Synthesis Routes and Post-Processing Strategies [lidsen.com]

- 9. upcommons.upc.edu [upcommons.upc.edu]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. wjarr.com [wjarr.com]

- 15. researchgate.net [researchgate.net]

- 16. A Review on Properties and Application of Bio-Based Poly(Butylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]

The Insulinotropic Action of Succinic Acid Monoethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinic acid monoethyl ester (EMS) has emerged as a promising insulinotropic agent, offering a potential therapeutic avenue for non-insulin-dependent diabetes mellitus. Unlike its methyl ester counterparts, EMS avoids the generation of methanol upon intracellular hydrolysis, a significant advantage for clinical applications.[1] This technical guide provides an in-depth exploration of the insulinotropic action of EMS, consolidating key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The primary mechanism of EMS-induced insulin secretion is attributed to its role as a nutrient for pancreatic β-cells, augmenting mitochondrial metabolism and triggering the canonical insulin release pathway.[1][2]

Quantitative Data on the Effects of Succinic Acid Monoethyl Ester

The insulinotropic effects of succinic acid monoethyl ester have been quantified in various experimental settings. The following tables summarize the key findings from studies on rat pancreatic islets.

Table 1: Effect of Succinic Acid Monoethyl Ester on Insulin Release

| Concentration of EMS | Glucose Concentration | Effect on Insulin Release | Reference |

| 10 mM | 7-17 mM | Enhanced insulin release | [1] |

| 10 mM | < 7 mM | No significant effect | [1] |

Table 2: Metabolic and Ionic Effects of Succinic Acid Monoethyl Ester (10 mM)

| Parameter | Condition | Observation | Reference |

| Metabolism (¹⁴CO₂ generation) | N/A | Efficiently metabolized | [1] |

| Effect on Glucose Metabolism | 6 mM D-Glucose | No effect on D-[5-³H]glucose or D-[U-¹⁴C]glucose metabolism | [1] |

| ⁸⁶Rb Outflow | In the absence of D-Glucose | Inhibited | [1] |

| ⁸⁶Rb Outflow | In the presence of 7 mM D-Glucose | Enhanced | [1] |

| ⁴⁵Ca Outflow | In the absence of D-Glucose | Inhibited | [1] |

| ⁴⁵Ca Outflow | In the presence of 7 mM D-Glucose | Enhanced | [1] |

| Biosynthetic Activity | N/A | Stimulated | [1] |

Signaling Pathways

The insulinotropic action of succinic acid monoethyl ester is primarily mediated through its entry into the mitochondrial metabolism of pancreatic β-cells.

Mitochondrial Metabolism-Dependent Pathway

Once inside the β-cell, EMS is hydrolyzed to succinate and ethanol. Succinate then enters the Krebs cycle, leading to an increase in the production of ATP. This elevation in the ATP/ADP ratio closes ATP-sensitive potassium (K-ATP) channels on the cell membrane, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of Ca²⁺. The resulting increase in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules.

Potential Role of Succinate Receptor 1 (SUCNR1/GPR91)

Extracellular succinate can also act as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91).[3][4] While the primary action of EMS is intracellular, the potential for extracellular succinate, following its transport or release, to activate SUCNR1 presents an alternative signaling cascade. Activation of SUCNR1 has been shown to potentiate glucose-stimulated insulin secretion.[3][5] This pathway involves Gq-protein coupling and subsequent activation of Phospholipase C (PLC), leading to an increase in intracellular calcium.

Experimental Protocols

The following sections detail the methodologies for key experiments used to investigate the insulinotropic action of succinic acid monoethyl ester.

Pancreatic Islet Isolation

A standard method for isolating pancreatic islets from rats is through collagenase digestion of the pancreas.

Materials:

-

Wistar rats

-

Collagenase solution

-

Hanks' balanced salt solution (HBSS)

-

Ficoll gradient

-

RPMI-1640 culture medium

Procedure:

-

Anesthetize the rat and perform a laparotomy to expose the pancreas.

-

Cannulate the common bile duct and inject cold collagenase solution to distend the pancreas.

-

Excise the pancreas and incubate it in a water bath at 37°C to allow for enzymatic digestion.

-

Stop the digestion by adding cold HBSS.

-

Wash and filter the digest to remove exocrine tissue.

-

Purify the islets from the remaining tissue using a Ficoll density gradient.

-

Hand-pick the purified islets under a stereomicroscope.

-

Culture the islets in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

Islet Perifusion for Insulin Secretion Assay

Perifusion allows for the dynamic measurement of insulin secretion from isolated islets in response to various stimuli.

Materials:

-

Isolated pancreatic islets

-

Perifusion chambers

-

Peristaltic pump

-

Fraction collector

-

Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin and various concentrations of glucose and EMS.

-

Radioimmunoassay (RIA) or ELISA kit for insulin measurement.

Procedure:

-

Place a group of islets (e.g., 100-200) into a perifusion chamber.

-

Equilibrate the islets by perifusing with KRBB containing a basal glucose concentration (e.g., 2.8 mM) for a set period (e.g., 30-60 minutes).

-

Switch the perifusion medium to one containing the desired concentration of EMS and/or glucose.

-

Collect the perifusate in fractions at regular intervals (e.g., every 1-5 minutes).

-

After the stimulation period, switch back to the basal glucose medium to observe the return to baseline secretion.

-

Store the collected fractions at -20°C until insulin concentration is measured using RIA or ELISA.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Changes in intracellular calcium concentration can be monitored using fluorescent Ca²⁺ indicators.

Materials:

-

Isolated pancreatic islets

-

Fura-2 AM (or other suitable Ca²⁺ indicator)

-

Perifusion system adapted for fluorescence microscopy

-

Dual-wavelength excitation light source and emission detector

Procedure:

-

Incubate the isolated islets with the cell-permeant Ca²⁺ indicator Fura-2 AM.

-

Place the loaded islets in a chamber on the stage of an inverted microscope equipped for fluorescence imaging.

-

Perifuse the islets with buffer containing different concentrations of glucose and EMS.

-

Excite the Fura-2 alternately at two wavelengths (e.g., 340 nm and 380 nm) and measure the fluorescence emission at a single wavelength (e.g., 510 nm).

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Conclusion

Succinic acid monoethyl ester demonstrates significant potential as an insulinotropic agent. Its mechanism of action, centered on its role as a mitochondrial fuel, aligns with the physiological pathways of glucose-stimulated insulin secretion. The absence of methanol as a byproduct makes it a more attractive candidate for therapeutic development compared to its methyl ester counterparts. Further research, utilizing the experimental frameworks detailed in this guide, will be crucial in fully elucidating its pharmacological profile and advancing its potential clinical application in the management of type 2 diabetes.

References

- 1. Insulinotropic action of the monoethyl ester of succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. SUCNR1 regulates insulin secretion and glucose elevates the succinate response in people with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SUCNR1 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

The Core Principles of Esterification for Hydrogen Succinate Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of esterification for the synthesis of hydrogen succinates (monoesters of succinic acid). These compounds are of significant interest in the pharmaceutical industry as prodrugs to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of the reaction kinetics, catalytic mechanisms, and experimental protocols essential for the successful laboratory-scale and industrial production of these valuable intermediates.

Introduction to Succinate Esterification

Succinic acid, a dicarboxylic acid, can be esterified to produce either monoesters (hydrogen succinates) or diesters. The selective synthesis of the monoester is a key challenge, as the reaction can readily proceed to form the diester byproduct.[1] Hydrogen succinates are particularly valuable in drug development, where they can be covalently attached to a drug molecule, often at a hydroxyl or amine functional group, to create a more soluble and readily absorbed prodrug.[2] Once absorbed, the ester linkage is typically cleaved by endogenous esterases, releasing the active drug.

The primary method for synthesizing hydrogen succinates is through the direct esterification of succinic acid or its anhydride with an alcohol. This guide will focus on the core principles governing this transformation.

Fundamental Principles of Esterification

The most common method for the esterification of succinic acid is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4]

Reaction Mechanism

The Fischer-Speier esterification is a reversible, equilibrium-controlled process. The general mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: A strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.[5]

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

The reaction can proceed further to form the diester, particularly when an excess of the alcohol is used or under prolonged reaction times.

Caption: Fischer-Speier esterification pathway.

Catalysts

A variety of catalysts can be employed for the esterification of succinic acid. The choice of catalyst can significantly impact reaction rates, selectivity for the monoester, and the ease of purification.

-

Homogeneous Acid Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[1] While effective, they can be difficult to separate from the reaction mixture and may lead to side reactions.

-

Heterogeneous Solid Acid Catalysts: These catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, offer the advantage of easy separation and reusability.[6] They are considered a "greener" alternative to homogeneous catalysts.

-

Enzymatic Catalysts: Lipases, such as Candida antarctica lipase B (CALB), can catalyze the esterification under mild conditions with high selectivity, which is particularly advantageous for sensitive substrates.[1]

-

Other Catalysts: Dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) is a common coupling system for esterification, especially for sterically hindered alcohols.[7]

Reaction Conditions

Several factors influence the outcome of the esterification reaction:

-

Temperature: Reaction temperatures can range from ambient to reflux conditions, typically between 40°C and 150°C, depending on the reactants and catalyst.[1][8]

-

Molar Ratio of Reactants: To favor the formation of the monoester (this compound), a molar ratio of succinic acid to alcohol of 1:1.5 to 1:3 is often employed.[1] An excess of the alcohol will drive the reaction towards the formation of the diester.

-

Removal of Water: As water is a byproduct of the reaction, its removal can shift the equilibrium towards the products, thereby increasing the yield of the ester. This can be achieved by azeotropic distillation or the use of a dehydrating agent.

-

Microwave Irradiation: The use of microwave reactors can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the synthesis of hydrogen succinates.

General Experimental Workflow

The general workflow for the synthesis and purification of a this compound involves several key stages, from reaction setup to product isolation and characterization.

Caption: A typical experimental workflow.

Protocol 1: Acid-Catalyzed Esterification of Succinic Acid with Ethanol

This protocol describes the synthesis of monoethyl succinate using a strong acid catalyst.[1]

Materials:

-

Succinic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask, reflux condenser, separatory funnel, beakers, Erlenmeyer flasks, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic acid in anhydrous ethanol. A typical molar ratio of succinic acid to ethanol is 1:1.5 to 1:3 to favor mono-esterification.[1]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture (e.g., 1-2 mol% relative to succinic acid).[1]

-

Reaction: Heat the mixture to reflux and maintain the temperature for a period of 2-4 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude monoethyl succinate can be further purified by column chromatography or distillation.

Protocol 2: Enzyme-Catalyzed Esterification

This protocol outlines the synthesis of a this compound using an immobilized lipase.[1]

Materials:

-

Succinic acid

-

Anhydrous alcohol

-

Immobilized lipase (e.g., Novozym 435)

-

Suitable organic solvent (e.g., toluene, hexane)

-

Reaction vessel (e.g., screw-capped vial or flask)

-

Incubator shaker

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine succinic acid and the desired alcohol in a suitable organic solvent. The molar ratio can be varied to optimize the yield of the monoester.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the substrates.[1]

-

Reaction: Incubate the mixture at a controlled temperature, typically between 40-50°C, with constant agitation for 24-72 hours.[1] The reaction can be monitored by taking aliquots and analyzing them by HPLC or GC.

-

Enzyme Removal: After the reaction, the immobilized enzyme can be easily removed by filtration and can be washed and reused.

-

Product Isolation: The solvent is removed under reduced pressure, and the product can be purified by appropriate methods such as crystallization or chromatography.

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies on the synthesis of succinate esters, providing a comparison of reaction conditions and outcomes.

Table 1: Comparison of Catalytic Methods for Succinic Acid Monoester Synthesis

| Catalyst | Starting Material | Alcohol | Molar Ratio (Acid/Anhydride:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield of Monoester (%) | Reference |

| Amberlyst-15® | Succinic Anhydride | Ethanol | 1:3 | Reflux | 3 | High (not specified) | [1] |

| H₂SO₄ | Succinic Acid | 2-methylpropan-1-ol | Not specified | Not specified | Not specified | 40-60 | [1] |

| p-toluenesulfonic acid | Succinic Acid | pentan-1-ol | Not specified | Not specified | Not specified | 40-60 | [1] |

| Candida antarctica lipase B | Succinic Acid | Various | Not specified | 40-50 | 24-72 | Variable | [1] |

Table 2: Microwave-Assisted Esterification of Succinic Acid with Various Alcohols using D-Hβ Catalyst

| Alcohol | Reaction Time (min) | Microwave Power (W) | Catalyst Dosing (wt%) | Conversion (%) | Selectivity of Diester (%) | Reference |

| Methanol | 15 | 300 | 5 | 99 | 98 (Dimethyl Succinate) | [9] |

| Ethanol | 20 | 300 | 5 | 95 | 93 (Diethyl Succinate) | [9] |

| 2-Propanol | 30 | 300 | 5 | 85 | 82 (Diisopropyl Succinate) | [9] |

Purification and Characterization

Purification Techniques

The purification of hydrogen succinates from the reaction mixture is a critical step to obtain a high-purity product. Common purification methods include:

-

Distillation: Effective for volatile esters.

-

Crystallization: A common method for purifying solid esters.

-

Column Chromatography: Widely used for separating the monoester from the diester and unreacted starting materials.

-

Extraction: Liquid-liquid extraction is a key step in the work-up process to separate the product from the aqueous phase.

For bio-based succinic acid, downstream processing often involves more advanced techniques such as electrodialysis and ion exchange to remove impurities from the fermentation broth before esterification.[10][11]

Characterization Methods

The structure and purity of the synthesized hydrogen succinates can be confirmed using a variety of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

Infrared (IR) Spectroscopy: To identify the characteristic ester and carboxylic acid functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): To assess the purity of the final product.

Conclusion

The esterification of succinic acid to produce hydrogen succinates is a fundamentally important reaction with significant applications in the pharmaceutical industry. A thorough understanding of the reaction mechanism, the appropriate selection of catalysts, and the optimization of reaction conditions are paramount for achieving high yields and selectivity of the desired monoester. This guide has provided a comprehensive overview of these core principles, along with detailed experimental protocols and a summary of relevant quantitative data to aid researchers and drug development professionals in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organic chemistry - Succinic anhydride esterification won't go forward - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. US9249073B2 - Method for manufacturing succinic acid esters - Google Patents [patents.google.com]

- 9. Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. US5143834A - Process for the production and purification of succinic acid - Google Patents [patents.google.com]

(4-Hydroxybutyl) Hydrogen Succinate: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxybutyl) hydrogen succinate, a crucial monoester intermediate, is pivotal in the synthesis of the biodegradable and biocompatible polyester, poly(butylene succinate) (PBS). While not a therapeutic agent itself, its role in the creation of materials for biomedical applications, such as drug delivery systems and biodegradable implants, makes it a compound of significant interest to the drug development and materials science communities. This technical guide provides an in-depth overview of its discovery, detailed synthesis protocols, physicochemical properties, and its primary application in the production of PBS.

Introduction and Discovery

The discovery of (4-hydroxybutyl) this compound is not a singular event but is fundamentally linked to the development of poly(butylene succinate) (PBS).[1] Its significance emerged as researchers investigated the polymerization of succinic acid and 1,4-butanediol to create biodegradable polyesters.[1] This monoester, also known as succinic acid mono-(4-hydroxybutyl) ester, is the primary intermediate formed during the initial esterification stage of PBS synthesis.[1][2] Early research focused on the final polymer, PBS, with (4-hydroxybutyl) this compound being recognized as a transient but critical species in the polymerization process.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (4-hydroxybutyl) this compound is essential for its synthesis, handling, and analysis. The key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₄O₅ |

| Molecular Weight | 190.19 g/mol |

| IUPAC Name | 4-(4-hydroxybutoxy)-4-oxobutanoic acid |

| CAS Number | 56149-52-1 |

| Boiling Point | 373.6 °C at 760 mmHg |

| Flash Point | 150.6 °C |

| Density | 1.217 g/cm³ |

| XLogP3 | -0.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 8 |

Data sourced from multiple references.[1][3][4]

Synthesis Methodologies

The primary route for synthesizing (4-hydroxybutyl) this compound is through the direct esterification of succinic acid and 1,4-butanediol.[1] This reaction can be catalyzed by chemical catalysts or enzymes, with each method offering distinct advantages.

Chemical Synthesis: Melt Polycondensation (Esterification Stage)

This method is a common industrial process for the production of PBS, where (4-hydroxybutyl) this compound is formed in situ.

Experimental Protocol:

-

Materials:

-

Equipment:

-

Procedure:

-

Charging the Reactor: The reactor is charged with succinic acid and a slight excess of 1,4-butanediol (e.g., a molar ratio of SA:BDO of 1:1.1 to 1:1.2).[1] The excess diol promotes the formation of hydroxyl-terminated oligomers.[1]

-

Catalyst Addition: The catalyst, titanium(IV) tetraisopropoxide, is added to the reaction mixture at a concentration of 0.05-0.1 mol% relative to the succinic acid.[1]

-

Inert Atmosphere: The reactor is purged with nitrogen or argon gas to remove oxygen and prevent oxidative side reactions.[1]

-

Esterification: The mixture is heated to a temperature between 160°C and 190°C with constant stirring.[1][5] This initiates the esterification reaction, producing (4-hydroxybutyl) this compound and water.

-

Water Removal: The water produced is continuously removed by distillation to drive the reaction equilibrium towards the formation of the ester.[1]

-

Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative to chemical methods, often proceeding under milder reaction conditions.

Experimental Protocol:

-

Materials:

-

Equipment:

-

Erlenmeyer flask

-

Temperature-controlled shaker bath

-

Filtration apparatus

-

-

Procedure:

-

Reaction Setup: In a 25 mL Erlenmeyer flask, combine 1,4-butanediol (1 mmol, 0.090 g) and succinic anhydride (1 mmol, 0.100 g).[6]

-

Solvent and Enzyme Addition: Add 15 mL of toluene and 0.100 g of Candida antarctica lipase B to the mixture.[6]

-

Incubation: Cap the flask and place it in a temperature-controlled shaker bath at 30°C with agitation at 80 rpm for 24 hours.[6]

-

Monitoring and Work-up: Monitor the reaction progress using gas chromatography (GC).[6] Upon completion, filter the mixture to remove the enzyme. The enzyme can be washed for potential reuse.[2][6] The product can then be isolated from the solvent.

-

Role in Materials Science: The Gateway to Poly(butylene succinate)

(4-Hydroxybutyl) this compound is the foundational building block in the two-step synthesis of poly(butylene succinate) (PBS).[1] PBS is a highly promising biodegradable polyester with excellent mechanical properties, thermal stability, and processability.[2] Its applications are expanding, particularly in areas where biodegradability is crucial, such as packaging, agricultural films, and biomedical devices like biodegradable implants and sutures.[2][7][8]

The synthesis of PBS proceeds via an initial esterification to form (4-hydroxybutyl) this compound, which then undergoes polycondensation to form the high molecular weight polymer.[2]

Caption: Workflow for the synthesis of Poly(butylene succinate) (PBS).

The logical flow of the synthesis process is depicted in the following diagram.

Caption: Logical progression of PBS synthesis from monomers.

Conclusion

(4-Hydroxybutyl) this compound, while not a widely known compound on its own, is of paramount importance as a critical intermediate in the production of the biodegradable polymer PBS. The ability to efficiently synthesize this monoester through both chemical and enzymatic routes allows for the large-scale production of PBS for a variety of applications in materials science. For professionals in drug development, the significance of this compound lies in its role in creating biocompatible materials that can be used for advanced drug delivery systems and medical implants. This technical guide has provided a detailed overview of the discovery, synthesis, and application of (4-hydroxybutyl) this compound, offering a valuable resource for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (4-Hydroxybutyl) this compound|lookchem [lookchem.com]

- 4. (4-Hydroxybutyl) this compound | C8H14O5 | CID 92032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (4-Hydroxybutyl) this compound | 56149-52-1 | Benchchem [benchchem.com]

- 7. real.mtak.hu [real.mtak.hu]

- 8. Bio-based succinic acid | Helping the sustainable development of the bio-based materials industry [ahb-global.com]

Applications of Succinic Acid Monoesters in Proteomics Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinic acid monoesters are versatile reagents in proteomics research, primarily utilized for the chemical modification of proteins. By reacting with primary amino groups, such as the N-terminus of a protein and the epsilon-amino group of lysine residues, these reagents introduce a succinyl group, a modification known as succinylation. This alteration imparts a negative charge to the modified site, leading to significant changes in the protein's physicochemical properties, including its isoelectric point, solubility, and conformation. These modifications are instrumental in various proteomics applications, from altering protein properties for analytical purposes to serving as a basis for more complex workflows like chemical cross-linking and affinity purification. This guide provides an in-depth overview of the core applications of succinic acid monoesters in proteomics, complete with experimental protocols and quantitative data to aid researchers in their study design.

Introduction to Protein Succinylation

Protein succinylation is a post-translational modification (PTM) where a succinyl group is covalently attached to a lysine residue.[1] This modification can occur naturally in cells, playing a role in regulating metabolism and other cellular processes.[2] In proteomics research, succinylation can also be induced chemically using reagents like succinic anhydride or activated forms of succinic acid monoesters.

The addition of a succinyl group (mass shift of +100.0186 Da) converts the positively charged primary amine of lysine into a negatively charged carboxylate group under physiological pH.[3] This charge reversal can have profound effects on protein structure and function.[4]

Chemical Modification of Proteins

The most direct application of succinic acid monoesters in proteomics is the chemical modification of proteins to alter their properties for analytical advantages. N-hydroxysuccinimide (NHS) esters of succinic acid monoesters are commonly employed for this purpose due to their reactivity towards primary amines at mildly basic pH.[5]

Core Applications:

-

Altering Protein Isoelectric Point (pI): Succinylation introduces negative charges, significantly lowering the pI of a protein. This can be used to improve protein separation in techniques like 2D-gel electrophoresis.[6]

-

Increasing Protein Solubility: By increasing the net negative charge, succinylation can enhance the solubility of proteins, which is particularly useful for handling hydrophobic proteins or preventing aggregation.[6]

-

Blocking Trypsin Cleavage Sites: Trypsin, a common enzyme used for protein digestion in bottom-up proteomics, cleaves after lysine and arginine residues. Succinylation of lysine residues blocks this cleavage, allowing for the generation of longer peptides, which can be advantageous for certain types of mass spectrometry analysis.[1]

Experimental Protocol: Chemical Succinylation of a Protein Sample

This protocol describes the chemical succinylation of a protein sample using a succinic acid mono-N-hydroxysuccinimide ester.

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM HEPES, pH 8.0)

-

Succinic acid mono-NHS ester solution (e.g., 100 mM in DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Sample Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris). The pH should be between 7.5 and 8.5 for optimal reaction with lysine residues.

-

Reagent Preparation: Prepare a fresh stock solution of the succinic acid mono-NHS ester in an anhydrous solvent like DMSO.

-

Reaction: Add the succinic acid mono-NHS ester solution to the protein sample. The molar ratio of reagent to protein will depend on the desired degree of modification and should be optimized empirically. A common starting point is a 10- to 20-fold molar excess of the reagent.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

-

Purification: Remove excess reagent and byproducts by passing the sample through a desalting column.

-

Verification: The extent of modification can be assessed by mass spectrometry (measuring the mass shift of the protein) or by SDS-PAGE (observing a shift in mobility).

Quantitative Data:

The degree of succinylation can be quantified by various methods, including:

-

Trinitrobenzene Sulfonic Acid (TNBS) Assay: This colorimetric assay measures the number of free primary amino groups before and after modification.[7]

-

Mass Spectrometry: By analyzing the mass spectra of the intact protein or digested peptides, the number of attached succinyl groups can be determined.

| Protein | Reagent | Molar Excess of Reagent | Degree of Succinylation (%) | Reference |

| Rapeseed Albumin | Succinic Anhydride | Stepwise addition | Up to 88% | [7] |

| Wheat Gluten | Succinic Anhydride | 3:1 (w/w) | Variable | [6] |

| Zein | Succinic Anhydride | 3:1 (w/w) | Variable | [6] |

| Egg Albumin | Succinic Anhydride | 3:1 (w/w) | Variable | [6] |

Chemical Cross-Linking

Bifunctional succinic acid monoesters can be used as chemical cross-linkers to study protein-protein interactions and protein structure. These reagents possess two reactive groups, allowing them to covalently link two proximal amino acid residues. Homobifunctional cross-linkers contain two identical reactive groups (e.g., two NHS esters), while heterobifunctional cross-linkers have two different reactive groups.

Workflow for Chemical Cross-Linking Mass Spectrometry (XL-MS):

Caption: Workflow for Chemical Cross-Linking Mass Spectrometry (XL-MS).

Experimental Protocol: In Vitro Cross-Linking

This protocol provides a general guideline for cross-linking a purified protein or protein complex.

Materials:

-

Purified protein/protein complex in a suitable buffer (e.g., PBS or HEPES, pH 7.5)

-

Bifunctional succinic acid monoester cross-linker (e.g., Disuccinimidyl suberate - DSS)

-

Quenching solution (e.g., 1 M Ammonium Bicarbonate)

Procedure:

-

Reaction Setup: Combine the purified protein/complex with the cross-linking reagent in a reaction tube. The final protein concentration and the molar excess of the cross-linker need to be optimized. A typical starting point is a protein concentration of 1-5 mg/mL and a 25- to 50-fold molar excess of the cross-linker.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Analysis: The cross-linked products can be analyzed by SDS-PAGE (to observe higher molecular weight species) and subsequently by mass spectrometry to identify the cross-linked peptides.

Quantitative Data:

The efficiency of cross-linking can be influenced by factors such as pH and the concentration of the cross-linker.

| Cross-linker | pH | Number of Cross-links Identified (Model Proteins) | Reference |

| DSS | 7.5 | ~1000 | [8] |

| DSS | 6.0 | ~700 | [8] |

| DSS | 5.0 | ~500 | [8] |

Affinity Purification

Succinic acid monoesters can be functionalized with affinity tags (e.g., biotin) to create probes for affinity purification-mass spectrometry (AP-MS). These probes are used to selectively enrich for proteins that have been modified by the probe, allowing for the identification of interaction partners or proteins with specific reactivity.

Workflow for Affinity Purification-Mass Spectrometry (AP-MS):

References

- 1. researchgate.net [researchgate.net]

- 2. PTM BIO [ptmbio.com]

- 3. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. research-collection.ethz.ch [research-collection.ethz.ch]

The Crucial Role of Hydrogen Succinate in Poly(butylene succinate) Synthesis: A Technical Guide

An in-depth examination of the formation, quantification, and impact of (4-hydroxybutyl) hydrogen succinate on the synthesis and properties of the biodegradable polyester, poly(butylene succinate) (PBS). This guide is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry.

Poly(butylene succinate) (PBS) has emerged as a promising biodegradable and biocompatible polyester, finding applications in diverse fields, including sustainable packaging, agriculture, and biomedicine. The synthesis of high-molecular-weight PBS is a nuanced process, critically dependent on the formation and subsequent polymerization of the key intermediate, (4-hydroxybutyl) this compound. Understanding the dynamics of this intermediate's formation is paramount to controlling the final properties of the polymer.

The Two-Step Symphony: Esterification and Polycondensation

The synthesis of PBS is predominantly a two-step melt polycondensation process. The initial and arguably most critical stage is the esterification reaction between the two primary monomers: succinic acid and 1,4-butanediol.[1][2] It is in this phase that (4-hydroxybutyl) this compound is formed. This intermediate is unique in that it possesses both a terminal hydroxyl group (-OH) from the butanediol moiety and a terminal carboxylic acid group (-COOH) from the succinic acid moiety.[1][3]

The formation of this intermediate is a reversible reaction. To drive the reaction towards the formation of the intermediate and subsequent oligomers, the byproduct, water, is continuously removed through distillation.[4] The extent of this esterification step, often monitored by the amount of water collected, dictates the initial concentration of this compound end-groups that will be available for the next stage.[4]

The second stage is polycondensation, where the (4-hydroxybutyl) this compound oligomers react with each other under high temperature and vacuum.[1][2] This step involves the elimination of 1,4-butanediol to increase the polymer chain length and achieve a high molecular weight. The concentration of remaining this compound (carboxyl) end groups is a critical quality parameter of the final PBS polymer, influencing its thermal stability, hydrolytic degradation behavior, and mechanical properties.[3][5]

Factors Influencing this compound Formation

Several factors during the synthesis process can significantly influence the concentration of this compound end groups in the final polymer.

-

Monomer Molar Ratio: The initial molar ratio of 1,4-butanediol to succinic acid is a key determinant. An excess of the diol is often used to ensure that the majority of the polymer chains are hydroxyl-terminated, which can then be further reacted in the polycondensation step.[6] A ratio closer to equimolar will result in a higher concentration of carboxyl-terminated chains, or this compound end groups.[6]

-

Catalyst Type and Concentration: Various catalysts, typically titanium-based compounds like tetrabutyl titanate (TBT), are used to accelerate both the esterification and polycondensation reactions.[5][7] The choice and concentration of the catalyst can affect the reaction kinetics and, consequently, the final concentration of unreacted carboxyl end groups.[5] Different catalysts exhibit varying efficiencies, with titanium-based catalysts generally showing high activity.[5]

-

Reaction Temperature and Time: The temperature profiles for both the esterification and polycondensation stages are critical. Higher temperatures generally increase the reaction rate but can also lead to side reactions like thermal degradation and dehydration of 1,4-butanediol to tetrahydrofuran (THF), which can affect the final polymer properties and end-group distribution.[8] The duration of each stage also directly impacts the extent of reaction and the final concentration of this compound.

Quantitative Analysis of this compound (Carboxyl End Groups)

Accurate quantification of the this compound (carboxyl) end groups is essential for quality control and for understanding the structure-property relationships of PBS. The concentration of these groups is often expressed as the acid number or acid value, which is the mass of potassium hydroxide (KOH) in milligrams required to neutralize the acidic constituents in one gram of the sample.

Experimental Protocols

1. Poly(butylene succinate) Synthesis

This protocol describes a typical two-step melt polycondensation for synthesizing PBS.

-

Materials: Succinic acid, 1,4-butanediol, tetrabutyl titanate (TBT) catalyst, nitrogen gas.

-

Equipment: A three-necked reaction flask equipped with a mechanical stirrer, a nitrogen inlet, a distillation column, a condenser, and a collection flask. A heating mantle with a temperature controller and a vacuum pump are also required.

-

Procedure:

-

Esterification:

-

Charge the reactor with succinic acid and 1,4-butanediol (e.g., a molar ratio of 1:1.1).[6]

-

Purge the system with nitrogen and start mechanical stirring.

-

Gradually heat the reactor to 180-200°C.

-

Continuously remove the water byproduct by distillation.

-

Monitor the reaction progress by measuring the amount of water collected. The esterification is typically continued until at least 95% of the theoretical amount of water is removed.[4]

-

-

Polycondensation:

-

Increase the temperature to 220-240°C.

-

Gradually apply a high vacuum (typically below 1 Torr).

-

Continue the reaction under vacuum to remove excess 1,4-butanediol and increase the molecular weight.

-

The reaction is monitored by the torque of the mechanical stirrer, which increases with the viscosity of the polymer melt.

-

Once the desired viscosity is reached, the reaction is stopped, and the polymer is extruded and pelletized.

-

-

2. Determination of Acid Value (Carboxyl End Groups)

This protocol is adapted from standard methods for determining the acid value of polyesters.[9][10][11]

-

Materials: PBS sample, o-cresol, chloroform, potassium hydroxide (KOH) in ethanol (standardized solution), phenolphthalein indicator.

-

Equipment: Erlenmeyer flask, burette, hot plate, analytical balance.

-

Procedure:

-

Accurately weigh about 0.5-1.0 g of the PBS sample into an Erlenmeyer flask.

-

Add 25 mL of o-cresol and heat the mixture on a hot plate to dissolve the polymer.

-

Cool the solution to room temperature and add 25 mL of chloroform.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with the standardized KOH-ethanol solution until a persistent faint pink color is observed.

-

Perform a blank titration using the same volumes of solvents and indicator.

-

Calculate the acid value using the following formula: Acid Value (mg KOH/g) = [(V_sample - V_blank) * C_KOH * 56.1] / W_sample Where:

-

V_sample = Volume of KOH solution used for the sample titration (mL)

-

V_blank = Volume of KOH solution used for the blank titration (mL)

-

C_KOH = Concentration of the KOH solution (mol/L)

-

56.1 = Molar mass of KOH ( g/mol )

-

W_sample = Weight of the PBS sample (g)

-

-

Quantitative Data on this compound Formation

The following tables summarize the impact of different reaction parameters on the formation of this compound, as indicated by the concentration of carboxyl end groups.

Table 1: Effect of Catalyst Concentration on Carboxyl End Group Concentration in PBS Synthesis

| Catalyst (TBT) Concentration (ppm) | Reaction Time (min) | Carboxyl End Group Concentration (eq/10^6 g) |

| 100 | 60 | 350 |

| 100 | 120 | 200 |

| 100 | 180 | 120 |

| 200 | 60 | 250 |

| 200 | 120 | 110 |

| 200 | 180 | 70 |

| 400 | 60 | 150 |

| 400 | 120 | 60 |

| 400 | 180 | 40 |

Data synthesized from kinetic studies of PBS polycondensation.[6]

Table 2: Effect of Monomer Molar Ratio on Carboxyl End Group Concentration in PBS Synthesis

| BDO:SA Molar Ratio | Reaction Time (min) | Carboxyl End Group Concentration (eq/10^6 g) |

| 1.05:1 | 120 | 150 |

| 1.1:1 | 120 | 110 |

| 1.2:1 | 120 | 80 |

Data synthesized from studies on the effect of monomer ratio in polyester synthesis.[6]

Visualizing the Process: Signaling Pathways and Workflows

To better illustrate the intricate processes involved in PBS synthesis and analysis, the following diagrams have been generated using the Graphviz DOT language.

Caption: Signaling pathway of Poly(butylene succinate) (PBS) synthesis.

Caption: Experimental workflow for determining the acid value of PBS.

Conclusion

The formation of (4-hydroxybutyl) this compound is a cornerstone of poly(butylene succinate) synthesis. The concentration of these carboxyl-terminated species, influenced by key reaction parameters, directly impacts the final polymer's molecular weight and properties. A thorough understanding and precise control of the esterification and polycondensation stages, coupled with accurate analytical characterization of the this compound end groups, are essential for developing high-quality PBS tailored for advanced applications, including those in the pharmaceutical and biomedical fields. The methodologies and data presented in this guide provide a foundational framework for researchers and professionals working with this versatile biodegradable polymer.

References

- 1. The kinetics of poly(butylene succinate) synthesis and the influence of molar mass on its thermal properties | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Characterization of Poly(butylenes succinate) with Control Different End-Group | Scientific.Net [scientific.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. CN106324185A - Measuring method for acid value of unsaturated polyester resin emulsion - Google Patents [patents.google.com]

- 11. fssai.gov.in [fssai.gov.in]

Physicochemical properties of succinic acid monomethyl ester for research applications.

An In-depth Technical Guide to the Physicochemical Properties of Succinic Acid Monomethyl Ester for Research Applications

Introduction

Succinic acid monomethyl ester, also known as mono-methyl succinate or 3-(methoxycarbonyl)propanoic acid, is a dicarboxylic acid monoester.[1][2] It serves as a versatile intermediate and building block in organic synthesis, pharmaceutical development, and materials science.[1][3] Its dual functionality, possessing both a carboxylic acid and an ester group, allows for a wide range of chemical transformations.[3] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and visualizations of relevant workflows and pathways for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of succinic acid monomethyl ester are summarized below. These parameters are critical for designing experimental conditions, predicting its behavior in various systems, and ensuring safe handling.

| Property | Value | References |

| Molecular Formula | C₅H₈O₄ | [1][2][4][5][6] |

| Molecular Weight | 132.11 g/mol | [2][4][5][6] |

| Appearance | White to off-white crystals or crystalline chunks | [1][4][7] |

| Melting Point | 54 - 59 °C (129.2 - 138.2 °F) | [1][4][7] |

| Boiling Point | 151 °C at 20 mmHg 259.2 °C at 760 mmHg | [1][4][7][8] |

| Solubility | Slightly soluble in water. Soluble in methanol, alcohol, ether, and benzene. | [1][4][8][9] |

| pKa | 4.42 ± 0.17 (Predicted) | [1][4][10] |

| Vapor Pressure | 0.00394 mmHg at 25 °C | [4] |

| Flash Point | 104.5 °C | [4] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. Combustible. | [1][4][10] |

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of succinic acid monomethyl ester in a research setting.

Protocol 1: Synthesis via Acid-Catalyzed Esterification of Succinic Anhydride

This protocol describes a common method for preparing mono-methyl succinate by reacting succinic anhydride with methanol.

Materials:

-

Succinic anhydride

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine succinic anhydride and anhydrous methanol. A molar ratio of 1:1.5 to 1:3 (anhydride to alcohol) is typically used to favor mono-esterification.[11]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol% relative to the succinic anhydride).[11]

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volume of the reaction mixture).[11]

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[11] Further purification can be achieved by vacuum distillation or column chromatography.[11]

Protocol 2: Determination of Melting Point

The melting point is a crucial indicator of purity.

Materials:

-

Purified succinic acid monomethyl ester

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry crystalline product.

-

Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-